molecular formula C10H14FNO B1457526 Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine CAS No. 1528146-40-8

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Cat. No.: B1457526
CAS No.: 1528146-40-8
M. Wt: 183.22 g/mol
InChI Key: VJVHDBMDSSCAAK-UHFFFAOYSA-N
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Description

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is a synthetic compound belonging to the class of phenethylamines. It has gained attention in recent years due to its potential therapeutic effects and recreational use. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position on the benzyl ring, along with an ethylamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction: The benzene ring is nitrated, followed by the reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects, including its psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methoxyphenethylamine): Similar structure but lacks the ethylamine side chain.

    (4-Fluoro-3-methoxyamphetamine): Contains an additional methyl group on the amine.

    (4-Fluoro-3-methoxyphenylpropanolamine): Similar structure with a hydroxyl group on the propyl chain.

Uniqueness

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the benzyl ring and the presence of an ethylamine side chain. This combination of functional groups contributes to its distinct chemical and biological properties, differentiating it from other phenethylamine derivatives.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)10(6-8)13-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVHDBMDSSCAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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